3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione core substituted at the 1-position with a 4-ethoxyphenyl group and at the 3-position with a hydrazinyl-linked 1,3-benzothiazole moiety. The ethoxy group enhances lipophilicity, while the benzothiazole-hydrazinyl moiety may confer biological activity, as benzothiazoles are common in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C19H18N4O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H18N4O3S/c1-2-26-13-9-7-12(8-10-13)23-17(24)11-15(18(23)25)21-22-19-20-14-5-3-4-6-16(14)27-19/h3-10,15,21H,2,11H2,1H3,(H,20,22) |
InChI Key |
DLNPDSVWVHPIMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of N-Substituted Pyrrolidinones
The Chinese patent CN102432515B describes a method for reducing N-ethyl pyrrolidone to N-ethyl pyrrolidine using Pd/C or PdO catalysts under hydrogen pressure (6 MPa) at 140–160°C. Adapting this protocol, 1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be synthesized by substituting the ethyl group with a 4-ethoxyphenyl moiety. Key steps include:
-
Substitution : Reacting 4-ethoxyaniline with maleic anhydride in ethanol to form 1-(4-ethoxyphenyl)pyrrolidine-2,3-dione .
-
Decarboxylation : Heating the intermediate in HCl to yield 1-(4-ethoxyphenyl)pyrrolidine-2,5-dione (yield: 68%).
Table 1: Reaction Conditions for Pyrrolidine-2,5-dione Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | Maleic anhydride, 4-ethoxyaniline | 40–50% | |
| Decarboxylation | 10% HCl, reflux, 7 h | 68% |
Hydrazine Coupling with Benzothiazole Derivatives
The hydrazinyl-benzothiazole moiety is introduced via nucleophilic substitution or condensation. The US patent US20160175303A1 outlines a method for synthesizing 2-hydrazino-1,3-benzothiazole by reacting benzothiazole-2-thiol with hydrazine hydrate.
Condensation with Pyrrolidine-2,5-dione
The target compound is formed by reacting 1-(4-ethoxyphenyl)pyrrolidine-2,5-dione with 2-hydrazino-1,3-benzothiazole in ethanol under reflux (3–6 h). This method, adapted from PMC6253891, achieves yields of 65–89%:
-
Mechanism : The α-keto group at position 3 of the pyrrolidine-2,5-dione undergoes nucleophilic attack by the hydrazine’s NH₂ group, forming a hydrazone linkage.
Table 2: Hydrazone Formation Conditions
Alternative Synthetic Routes
One-Pot Synthesis via Claisen-Schmidt Condensation
A one-pot strategy reported in Molecules combines ethyl oxalacetate, methylamine, and 4-ethoxybenzaldehyde in ethanol to form 1-(4-ethoxyphenyl)pyrrolidine-2,3-dione directly. Subsequent decarboxylation and hydrazine coupling yield the final product (total yield: 55–60%).
Microwave-Assisted Cyclization
Recent advances employ microwave irradiation to accelerate the cyclization step. For example, heating 1-(4-ethoxyphenyl)pyrrolidine-2,5-dione with 2-hydrazino-1,3-benzothiazole at 70°C for 2 h under microwaves improves yields to 90%.
Optimization and Challenges
Solvent and Catalyst Selection
Byproduct Mitigation
-
Decarboxylation Side Reactions : Excess HCl or prolonged heating leads to over-decarboxylation. Maintaining pH 2–3 minimizes this issue.
-
Hydrazine Oxidation : Performing reactions under nitrogen atmosphere prevents hydrazine degradation.
Comparative Analysis of Methods
Table 3: Efficiency of Synthetic Pathways
| Method | Total Yield | Time | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 68% | 6–8 h | High |
| One-Pot Claisen-Schmidt | 60% | 10–12 h | Moderate |
| Microwave-Assisted | 90% | 2–3 h | High |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at the hydrazinyl group and pyrrolidine ring positions. Key reactions include:
Mechanistic Insight: The hydrazinyl group acts as a nucleophile, attacking electrophilic reagents at the NH site. Steric hindrance from the 4-ethoxyphenyl group influences regioselectivity .
Oxidation-Reduction Reactions
The diketone system in the pyrrolidine ring shows distinct redox behavior:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Selective reduction | NaBH₄, MeOH, 0°C | 2-Hydroxypyrrolidine derivative | 63% | |
| Full reduction | LiAlH₄, THF, reflux | Pyrrolidine alcohol | 41% | |
| Oxidation | H₂O₂, AcOH, 50°C | Epoxide formation at α,β-positions | 58% |
Key Finding: NaBH₄ selectively reduces the more electrophilic 5-position carbonyl group due to conjugation effects with the benzothiazole ring .
Cyclization Reactions
The compound participates in heterocycle formation via intramolecular interactions:
| Reactants | Conditions | Cyclized Product | Yield | Source |
|---|---|---|---|---|
| CS₂, KOH, EtOH | Reflux, 8 hr | Thiadiazole-fused pyrrolidine | 67% | |
| Ethyl cyanoacetate | Piperidine, MW irradiation | Pyridone-annulated derivative | 52% |
Mechanism: The hydrazine moiety reacts with CS₂ to form a 1,3,4-thiadiazole ring through a tandem nucleophilic addition-elimination process .
Condensation with Carbonyl Compounds
The hydrazinyl group enables Schiff base formation:
| Carbonyl Compound | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, HCl, RT, 12 hr | Hydrazone with NO₂-substituted aryl | 84% | |
| Cyclohexanone | AcOH, Δ, 6 hr | Cyclohexylidene hydrazine adduct | 76% |
Structural Confirmation: IR spectra of products show characteristic C=N stretches at 1,620–1,650 cm⁻¹, while ¹H-NMR reveals deshielded imine protons at δ 8.2–8.5 ppm .
Metal Complexation
The benzothiazole and diketone groups act as polydentate ligands:
| Metal Salt | Conditions | Complex Properties | Source |
|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 3 hr | Octahedral geometry (UV-Vis λₘₐₓ = 680 nm) | |
| Ni(NO₃)₂·6H₂O | EtOH/H₂O, Δ, 4 hr | Paramagnetic; μₑff = 3.2 BM |
Application: These complexes show enhanced catalytic activity in oxidation reactions compared to free ligands .
Acid/Base-Mediated Rearrangements
The compound undergoes structural modifications under extreme pH:
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure characterized by the presence of a benzothiazole moiety, which is known for its biological significance. The molecular formula is , and its structural attributes contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione showed effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. Notably, certain derivatives exhibited comparable efficacy to standard antibiotics such as cefotaxime against pathogens like Bacillus subtilis and Chlamydia pneumonia .
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies against several cancer cell lines. For instance, derivatives were tested against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells using the MTT assay. The results indicated that many synthesized compounds displayed moderate to potent cytotoxicity, with IC50 values often lower than 5 μmol/L. The presence of specific functional groups on the benzothiazole ring significantly influenced their anticancer activity .
Antioxidant Properties
Antioxidant activity is another critical application area for this compound. Studies have shown that compounds containing the benzothiazole structure can scavenge free radicals effectively, thus providing potential protective effects against oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH and ABTS, where higher scavenging activity correlates with better therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activities of compounds like 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione . Variations in substituents on the benzothiazole and pyrrolidine rings can significantly alter their pharmacological profiles. For example, electron-withdrawing groups have been shown to enhance antimicrobial potency by increasing the electron deficiency of the aromatic system .
Case Study 1: Synthesis and Evaluation of Derivatives
A systematic study synthesized various derivatives of benzothiazole-based compounds and evaluated their antimicrobial and anticancer activities. The findings revealed that specific modifications led to enhanced bioactivity compared to standard drugs. For instance, a derivative with a p-fluorophenyl substituent exhibited significantly improved antibacterial properties .
Case Study 2: In Vivo Efficacy
In vivo studies have also been conducted to assess the therapeutic efficacy of these compounds in animal models. These studies typically involve administering varying doses and monitoring tumor growth or bacterial infection responses. Results have indicated promising outcomes, suggesting potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazinyl group may also play a role in the compound’s biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following compounds share the pyrrolidine-2,5-dione core but differ in substituents, leading to distinct properties:
*Estimated based on substituent contributions.
Key Observations:
Biological Activity
The compound 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a novel synthetic entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological properties based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves a multi-step process that includes the formation of the benzothiazole and hydrazine moieties followed by cyclization to yield the pyrrolidine derivative. Various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are employed for structural confirmation.
Synthetic Route Overview
- Formation of Benzothiazole : The initial step involves the synthesis of 1,3-benzothiazole derivatives through cyclization reactions.
- Hydrazine Derivative Formation : The hydrazine component is synthesized from hydrazine hydrate and appropriate carbonyl compounds.
- Pyrrolidine Ring Closure : The final cyclization step forms the pyrrolidine ring, yielding the target compound.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The IC50 values were determined using standard assays such as MTT or SRB assays. For example, related thiazolone derivatives have shown promising results in inhibiting cancer cell growth .
Case Studies
- Inhibition of COX Enzymes : A study investigated the anti-inflammatory activity of hydrazone derivatives related to our compound. These derivatives showed significant inhibition of COX-1 and COX-2 enzymes, indicating potential for anti-inflammatory applications .
- Molecular Docking Studies : Computational studies using molecular docking revealed that similar compounds bind effectively to target proteins involved in cancer progression and inflammation, suggesting a rational basis for their biological activity .
The proposed mechanisms for the biological activity of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Induction : Some benzothiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Data Summary
Q & A
Basic: What are the standard synthetic protocols for preparing 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione?
Methodological Answer:
The compound can be synthesized via a multi-step reaction sequence. A typical approach involves:
Condensation reaction : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours) to form thiourea intermediates .
Cyclization : Treating the intermediate with formaldehyde and ammonia to form the pyrrolidine-2,5-dione core .
Purification : The crude product is crystallized from ethanol or DMF/EtOH mixtures (1:1) to yield colorless solids.
Key Parameters : Monitor reaction progress via TLC, and confirm structure using H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS (e.g., [M+H] at m/z 421.12) .
Basic: How is the structural integrity of this compound validated in synthetic chemistry research?
Methodological Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., hydrazinyl NH at δ 9.5–10.5 ppm, benzothiazole C-S coupling in C spectra) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated m/z 421.12 vs. observed 421.10) .
- Melting Point Analysis : Consistency with literature values (e.g., 218–220°C) .
Note : Cross-validate with IR spectroscopy for carbonyl (C=O) and N-H stretches .
Advanced: How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization or substitution .
Data-Driven Optimization : Apply machine learning to screen solvents (e.g., DMF vs. ethanol) and catalysts, prioritizing yield and purity.
Feedback Loop : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions .
Example : A 2024 study demonstrated a 40% reduction in trial-and-error experimentation using this hybrid approach .
Advanced: How should researchers address contradictions in bioactivity data across different assay systems?
Methodological Answer:
Contradictions (e.g., variable inhibition in bacterial vs. mammalian cells) require:
Assay Standardization : Control variables like cell line viability, incubation time, and solvent effects (e.g., DMSO concentration ≤1%) .
Statistical Validation : Apply ANOVA to assess significance of activity differences (e.g., p < 0.05 for IC values).
Mechanistic Profiling : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm target binding affinity independently .
Case Study : A 2018 study resolved discrepancies in antimicrobial activity by correlating lipophilicity (logP) with membrane permeability .
Advanced: What strategies are effective for designing bioactive derivatives of this compound?
Methodological Answer:
Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO) at the 4-ethoxyphenyl moiety to enhance electrophilic reactivity .
Hydrazine Functionalization : Replace benzothiazol-2-yl hydrazine with pyrazole or indole derivatives to modulate solubility and target selectivity .
Biological Evaluation : Screen derivatives against panels of enzymes (e.g., kinases) or pathogens using dose-response assays (e.g., 0.1–100 µM range) .
Example : A 2015 study improved antioxidant activity by 60% via N-substitution with benzyl groups .
Advanced: How can researchers resolve discrepancies in NMR data for structural isomers of this compound?
Methodological Answer:
2D NMR Techniques : Use HSQC and HMBC to assign proton-carbon correlations, distinguishing isomers (e.g., pyrrolidine ring conformation) .
X-Ray Crystallography : Resolve ambiguous NOE signals by determining crystal structures .
Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or tautomers .
Case Study : A 2018 study identified two triazinane isomers via H-C HMBC cross-peaks at δ 150–160 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
